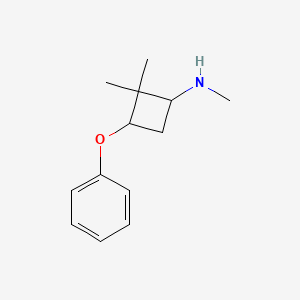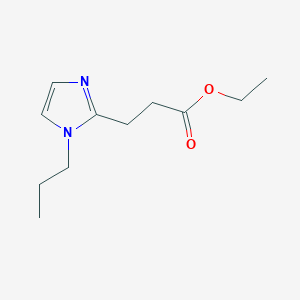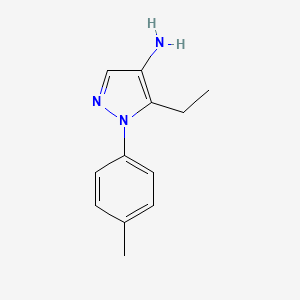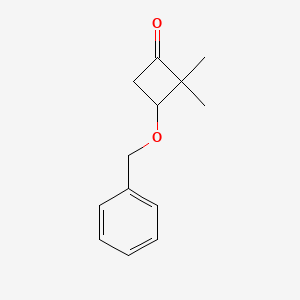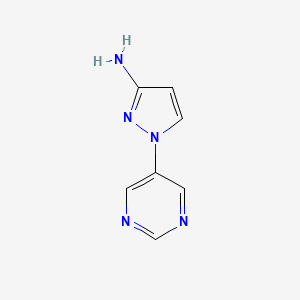
5-Bromo-2-fluoro-3-methylphenol
Descripción general
Descripción
“5-Bromo-2-fluoro-3-methylphenol” is a chemical compound with the CAS Number: 1351668-25-1 . It has a molecular weight of 205.03 . It is a solid at room temperature and is stored at 2-8°C .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-fluoro-3-methylphenol” can be represented by the InChI code: 1S/C7H6BrFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 . The average mass is 232.843 Da and the mono-isotopic mass is 231.970642 Da .
Physical And Chemical Properties Analysis
“5-Bromo-2-fluoro-3-methylphenol” is a solid at room temperature and is stored at 2-8°C . It has a molecular weight of 205.03 .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Bromophenols, like 5-Bromo-2-fluoro-3-methylphenol, have been studied for their antibacterial properties. For instance, antibacterial bromophenols were isolated from the marine red alga Rhodomela confervoides, showing activity against various strains of bacteria (Xu et al., 2003).
Inhibition of Carbon Steel Corrosion
Some bromophenols have applications in inhibiting carbon steel corrosion. For example, compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol have shown potential in protecting carbon steel in corrosive environments (El-Lateef et al., 2015).
Carbonic Anhydrase Inhibitory Properties
Bromophenols and their derivatives, including natural products like vidalol B, have shown significant inhibitory effects on human carbonic anhydrase isozymes. This property has potential applications in treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant Effects
Bromophenols from marine algae, such as Vertebrata lanosa, have been studied for their antioxidant activities. These compounds exhibit potent antioxidant effects, potentially useful in preventing oxidative deterioration of food (Olsen et al., 2013).
Luminescent Properties
Bromo-substituted compounds have been used in the synthesis of luminescent, conjugated polyelectrolytes, showing promising photoluminescence properties (Durben et al., 2006).
Enantioseparation in High-Performance Liquid Chromatography
Bromophenylcarbamates have been employed as chiral stationary phases in high-performance liquid chromatography for the enantioseparation of various substances, demonstrating their utility in analytical chemistry (Chankvetadze et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNNSKQHDNJRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



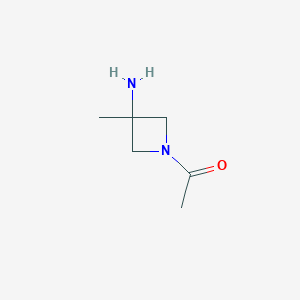
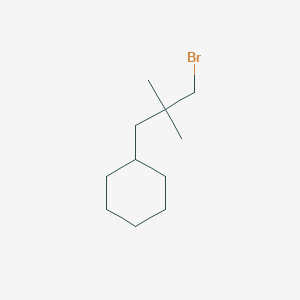
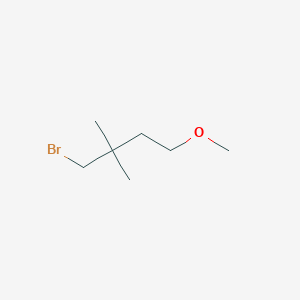
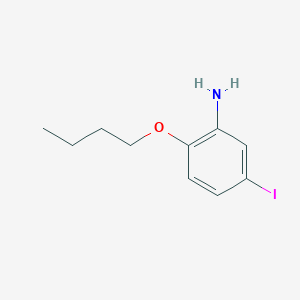
![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)
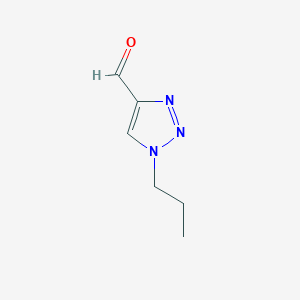
![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)
![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)

